N-(3-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-acetamide
Overview
Description
“N-(3-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-acetamide” is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of an amino group, a methyl group, and a chlorophenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-acetamide” typically involves the following steps:
Starting Materials: The synthesis begins with 3-amino-2-methylphenol and 4-chlorophenol.
Formation of Intermediate: The 3-amino-2-methylphenol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form an intermediate.
Coupling Reaction: The intermediate is then coupled with 4-chlorophenol under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions can target the carbonyl group of the acetamide.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation Products: N-oxide derivatives.
Reduction Products: Amino alcohols.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Material Science: Incorporated into polymers for enhanced properties.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Cell Signaling: Investigated for its role in modulating cell signaling pathways.
Medicine
Drug Development: Explored as a potential therapeutic agent for various diseases.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Agriculture: Used in the development of agrochemicals.
Manufacturing: Employed in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which “N-(3-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-acetamide” exerts its effects involves:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways: Modulating biochemical pathways such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-Amino-2-methylphenyl)-acetamide: Lacks the chlorophenoxy group.
N-(4-Chlorophenyl)-2-(4-chlorophenoxy)-acetamide: Contains an additional chlorophenyl group.
Uniqueness
Structural Features: The combination of amino, methyl, and chlorophenoxy groups provides unique chemical properties.
Reactivity: Exhibits distinct reactivity patterns compared to similar compounds.
Properties
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-(4-chlorophenoxy)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-10-13(17)3-2-4-14(10)18-15(19)9-20-12-7-5-11(16)6-8-12/h2-8H,9,17H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNZFVUOHCOWGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)COC2=CC=C(C=C2)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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